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molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No. B113337
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349835B2

Procedure details

Added 4 g (21.8 mmol) of 2-cyano-3-nitro-6-chloropyridine into concentrated hydrochloric acid (15.00 mL) and ethanol (45.00 mL), then the solution was stirred thoroughly. 4.27 g (76.3 mmol) of reduced iron powder was added in batches to the mixture under a speed that maintained a slight boiling in the flask. The mixture was heated under reflux for 30 min, poured into ice-water (650 mL), stirred, and filtered. Sufficient aether was added to the filter cake and the mixture was stirred thoroughly and filtered. The filtrate was dried with anhydrous magnesium sulfate. The filtrate was adjusted to alkaline with concentrated ammonia first, then filtered and extracted with ether for 3 times. The combined solution of the organic phase and ether solution was dried with anhydrous magnesium sulfate before combined, and then filtered and evaporated under reduced pressure to yield 2.92 g of yellow solid product with a recovery rate of 87.42%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
4.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
650 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[C:5]([Cl:12])[N:4]=1)#[N:2].Cl>C(O)C>[C:1]([C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[C:5]([Cl:12])[N:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
reduced iron
Quantity
4.27 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
650 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained a slight boiling in the flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Sufficient aether was added to the filter cake
STIRRING
Type
STIRRING
Details
the mixture was stirred thoroughly
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined solution of the organic phase and ether solution was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=CC=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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